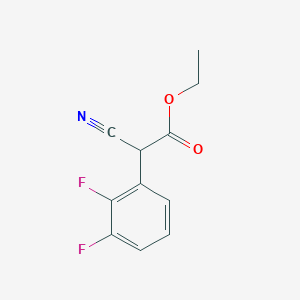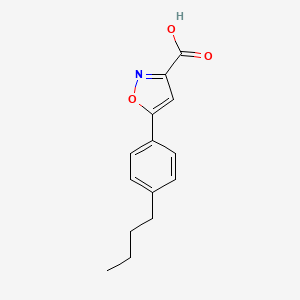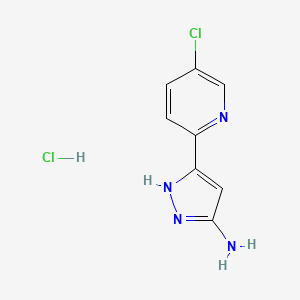
3-Amino-5-(5-chloro-2-pyridyl)pyrazole Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32876647 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876647 typically involves a series of well-defined chemical reactions. One common method includes the use of triazolo ring compounds, which are reacted under specific conditions to form the desired product . The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: For large-scale industrial production, the preparation method of MFCD32876647 is designed to be simple and efficient. The process is optimized to ensure good solubility and stability of the final product, which is crucial for its storage and further application .
Análisis De Reacciones Químicas
Types of Reactions: MFCD32876647 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD32876647 include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions are carefully controlled to ensure the formation of the desired products without unwanted side reactions .
Major Products: The major products formed from the reactions of MFCD32876647 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound .
Mecanismo De Acción
The mechanism of action of MFCD32876647 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The precise molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to MFCD32876647 include other triazolo ring compounds and derivatives with comparable chemical structures. These compounds share some properties with MFCD32876647 but may differ in terms of reactivity, stability, and specific applications .
Uniqueness: What sets MFCD32876647 apart from similar compounds is its unique combination of stability and reactivity, making it particularly suitable for a wide range of applications. Its ability to undergo various chemical reactions while maintaining stability is a key factor that distinguishes it from other compounds .
Propiedades
Fórmula molecular |
C8H8Cl2N4 |
|---|---|
Peso molecular |
231.08 g/mol |
Nombre IUPAC |
5-(5-chloropyridin-2-yl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C8H7ClN4.ClH/c9-5-1-2-6(11-4-5)7-3-8(10)13-12-7;/h1-4H,(H3,10,12,13);1H |
Clave InChI |
YFDDDKCMXNNLPV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1Cl)C2=CC(=NN2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


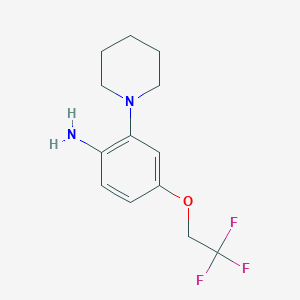
![4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13718977.png)
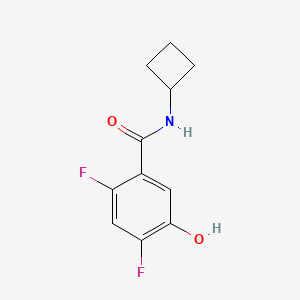
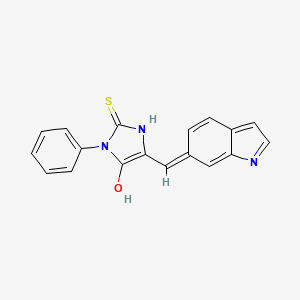

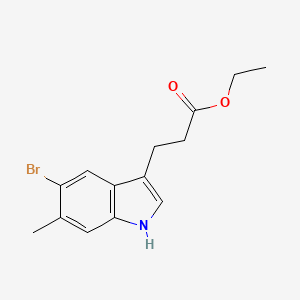


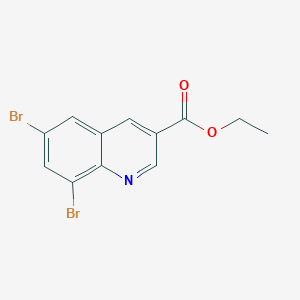
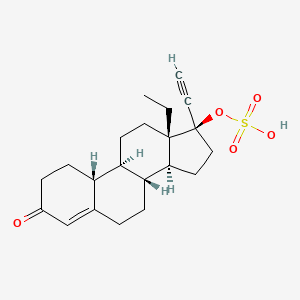
![4-((tert-Butoxycarbonyl)(isobutyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13719023.png)
